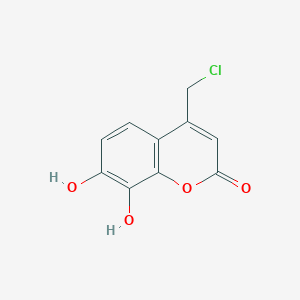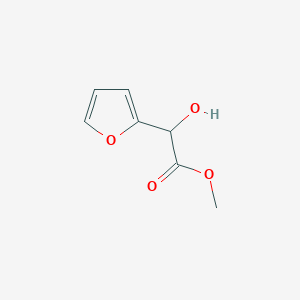
(2,5-二甲基苯基)硫脲
描述
2,5-Dimethyl-phenyl)-thiourea (2,5-DMPT) is an organic compound belonging to the thiourea family of compounds. It is a white crystalline solid that is soluble in water and alcohols. 2,5-DMPT can be synthesized from the reaction of 2,5-dimethyl-phenol with thiourea. It is widely used in scientific research due to its ability to inhibit enzymes and its potential applications in the medical field.
科学研究应用
抗菌特性
硫脲及其衍生物,包括(2,5-二甲基苯基)硫脲,已被发现具有抗菌特性 . 这使它们在开发新的抗菌药物方面具有价值。
抗氧化特性
这些化合物还表现出抗氧化特性 . 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定分子,是身体对环境和其他压力的反应产生的。
抗癌应用
硫脲衍生物因其潜在的抗癌作用而被研究 . 这项研究可能导致开发治疗各种癌症的新疗法。
消炎用途
硫脲衍生物的消炎特性使其在治疗以炎症为特征的疾病中很有用 .
抗阿尔茨海默病的潜力
研究表明,这些化合物可能在治疗阿尔茨海默病方面具有潜力 . 鉴于这种衰弱性疾病在全球范围内的普遍性,这是一个重要的研究领域。
抗结核特性
硫脲衍生物已被发现具有抗结核特性 . 结核病仍然是全球主要的公共卫生问题,开发新的治疗方法是一个关键的研究领域。
抗疟疾应用
这些化合物也因其抗疟疾特性而被研究 . 疟疾是由寄生虫引起的致命疾病,这些寄生虫通过受感染的雌性按蚊叮咬传播给人类。
有机合成
安全和危害
作用机制
Target of Action
The primary targets of (2,5-dimethylphenyl)thiourea are enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system.
Mode of Action
(2,5-dimethylphenyl)thiourea interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by (2,5-dimethylphenyl)thiourea can affect the carbohydrate metabolism pathway, potentially leading to a decrease in the breakdown of complex carbohydrates into simple sugars . The inhibition of AChE and BuChE can impact the cholinergic system, which plays a key role in the transmission of nerve impulses .
Pharmacokinetics
It is known that thiourea derivatives are generally well absorbed and excreted largely unchanged via the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The inhibition of the target enzymes by (2,5-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase can potentially lead to a decrease in blood sugar levels . The inhibition of AChE and BuChE can affect nerve impulse transmission, potentially leading to changes in neurological function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,5-dimethylphenyl)thiourea. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
属性
IUPAC Name |
(2,5-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIANYSDDKYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168281 | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-19-5 | |
| Record name | N-(2,5-Dimethylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16738-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea as revealed by its crystal structure?
A1: The crystal structure analysis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea reveals several important structural features:
- Anti conformation: The thioamide C=S and amide C=O bonds are oriented in opposite directions (anti) to each other within the molecule []. Similarly, the two N—H bonds are also anti to each other.
- Intramolecular hydrogen bonding: A hydrogen bond is present between the N—H group and the oxygen atom (N—H⋯O), contributing to the molecule's overall stability [].
- Intermolecular hydrogen bonding and dimer formation: In the crystal lattice, molecules of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea are linked together in pairs (forming dimers) through N—H⋯S hydrogen bonds []. This type of intermolecular interaction can influence the compound's physical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















